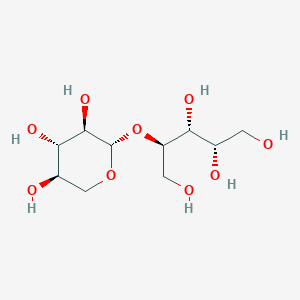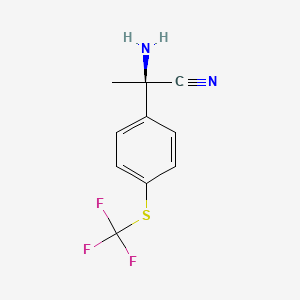
(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is an organic compound that features a trifluoromethylthio group attached to a phenyl ring, which is further connected to an amino-propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile typically involves the introduction of the trifluoromethylthio group to a phenyl ring, followed by the formation of the amino-propanenitrile structure. One common method involves the use of trifluoromethylthiolation reagents, such as trifluoromethylthiolating agents, in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethylthio groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is explored for its potential therapeutic properties. The trifluoromethylthio group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased chemical resistance or enhanced electronic characteristics.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can influence the compound’s binding affinity and selectivity, while the amino-propanenitrile moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
Fluoxetine: An antidepressant with a trifluoromethyl group attached to a phenoxy ring.
Trifluoromethylated Pyrimidines: Used in antitumor research.
Uniqueness
®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is unique due to the presence of both the trifluoromethylthio group and the amino-propanenitrile moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H9F3N2S |
|---|---|
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F3N2S/c1-9(15,6-14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,15H2,1H3/t9-/m0/s1 |
Clave InChI |
GNBIVGQOAVFPEF-VIFPVBQESA-N |
SMILES isomérico |
C[C@](C#N)(C1=CC=C(C=C1)SC(F)(F)F)N |
SMILES canónico |
CC(C#N)(C1=CC=C(C=C1)SC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


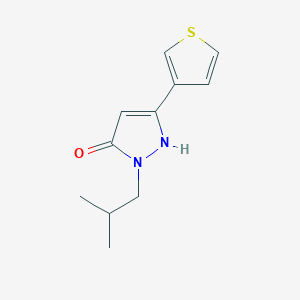

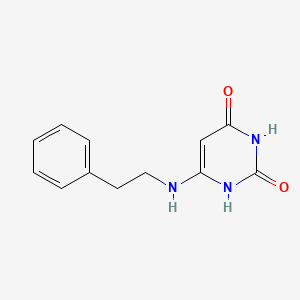
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
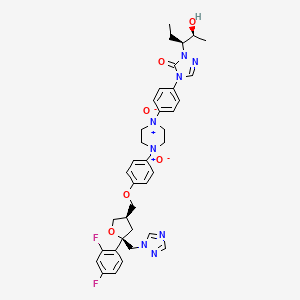
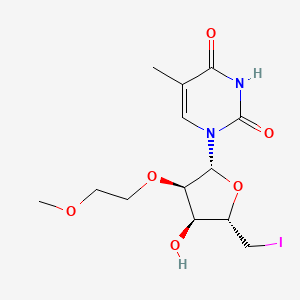
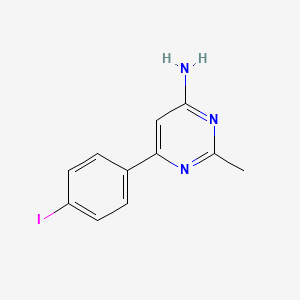


![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

